Sovriad
Übersicht
Beschreibung
Sovriad, also known as simeprevir sodium, is a new direct-acting antiviral agent (DAA) and a second-generation protease inhibitor . It is developed by Janssen and Medivir for the oral treatment of adults with genotype 1 and/or genotype 4 chronic hepatitis C virus (HCV) infection . It is administered as once-daily capsules for 12 weeks in combination with pegylated interferon and ribavirin for 24 or 48 weeks .
Molecular Structure Analysis
Sovriad’s molecular formula is C38H46N5NaO7S2 . It is a second-generation small-molecule NS3/4A serine protease inhibitor . Its antiviral activity is achieved by its non-covalent binding to HCV protease, with a fast association and slow dissociation rate .Wissenschaftliche Forschungsanwendungen
Treatment of Chronic Hepatitis C
Scientific Field
Medical Virology
Application Summary
Sovriad is used as a direct-acting antiviral agent in the treatment of genotype 1 and/or genotype 4 chronic HCV infection. It functions as a second-generation small-molecule NS3/4A serine protease inhibitor .
Methods of Application
The standard procedure involves administering Sovriad orally in capsule form, once daily for 12 weeks, in combination with pegylated interferon and ribavirin for 24 or 48 weeks .
Results and Outcomes
Clinical trials have shown that 89% of previously untreated patients achieved a sustained virological response (SVR), with an SVR-12 of 96% in patients who had relapsed after previous HCV treatment .
Antiviral Research
Scientific Field
Antiviral Pharmacology
Application Summary
Sovriad’s antiviral activity is achieved through non-covalent binding to HCV protease, inhibiting the replication of the virus within host cells .
Methods of Application
Sovriad is evaluated in vitro using replicon assays and in vivo in clinical trials, assessing its efficacy in reducing HCV RNA levels in the bloodstream.
Results and Outcomes
Studies have reported substantial reductions in HCV RNA levels and high SVR rates, indicating effective viral suppression .
Hepatocellular Carcinoma Prevention
Scientific Field
Oncology
Application Summary
By treating chronic HCV infection effectively, Sovriad may indirectly contribute to the prevention of hepatocellular carcinoma, which can result from long-term HCV infection .
Methods of Application
Longitudinal studies track the incidence of liver cancer in patients treated with Sovriad compared to those receiving other treatments or no treatment.
Results and Outcomes
While direct data is limited, the reduction in chronic HCV infection rates suggests a potential decrease in the risk of developing liver cancer .
Liver Fibrosis and Cirrhosis Management
Scientific Field
Hepatology
Application Summary
Effective HCV treatment with Sovriad can halt the progression of liver fibrosis and prevent cirrhosis, a common complication of chronic HCV infection .
Methods of Application
Patients undergo regular liver function tests and fibrosis assessments before, during, and after treatment with Sovriad.
Results and Outcomes
Clinical observations indicate improvements in liver health and a slowdown in fibrosis progression in patients treated with Sovriad .
Co-Infection Treatment Strategies
Scientific Field
Infectious Disease
Application Summary
Sovriad is explored as part of treatment regimens for patients co-infected with HCV and other viruses, such as HIV, to manage multiple infections simultaneously .
Methods of Application
Clinical trials are conducted to test the safety and efficacy of Sovriad in combination with antiretroviral drugs in co-infected patients.
Results and Outcomes
Preliminary results show promise, with Sovriad maintaining its efficacy without significant drug interactions in co-infected patients .
Personalized Medicine
Scientific Field
Pharmacogenomics
Application Summary
Research into the genetic factors influencing response to Sovriad treatment is paving the way for personalized medicine approaches in HCV therapy .
Methods of Application
Genomic studies identify patient-specific factors, such as IL28B genotype, that may predict treatment response to Sovriad.
Results and Outcomes
Findings suggest that certain genetic markers can guide the customization of Sovriad treatment for improved outcomes .
This analysis provides a detailed overview of the diverse applications of Sovriad in scientific research, highlighting its pivotal role in advancing the treatment and management of chronic HCV infection and its complications. The information is based on the latest available data and ongoing research in these fields.
Genotype-1 Chronic HCV Infection Treatment in Japan
Scientific Field
Infectious Diseases, Epidemiology
Application Summary
Sovriad has been approved by the Japanese Ministry of Health, Labour and Welfare for the treatment of genotype-1 chronic HCV infection, offering a new standard treatment option in Japan .
Methods of Application
Sovriad is administered as once-daily capsules for 12 weeks in combination with pegylated interferon and ribavirin for 24 or 48 weeks .
Results and Outcomes
Clinical trials demonstrated strong efficacy, with 89% of previously untreated patients achieving a sustained virological response (SVR), and an SVR-12 of 96% in patients who had relapsed after previous HCV treatment .
Potential Use in Other Regions
Scientific Field
Global Health
Application Summary
Phase III trials of Sovriad are underway in several regions, including China, to explore its use in a broader demographic .
Methods of Application
The same combination therapy approach as in Japan is being tested in these trials .
Results and Outcomes
While results are pending, the approval and success in Japan suggest potential positive outcomes in other regions as well .
Safety And Hazards
In clinical trials, there were no significant additional adverse events observed when Sovriad was added to traditional treatment with pegylated interferon and ribavirin compared to treatment with pegylated interferon and ribavirin alone . The most common side effects observed were decreased white blood cell count, fever, anemia, malaise, headache, and rash .
Eigenschaften
IUPAC Name |
sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H2,41,42,44,46);/q;+1/p-1/b10-8-;/t23?,24-,27-,28-,38-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQGDWGCCKOQP-OBABASCOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\C5C[C@]5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N5NaO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sovriad | |
CAS RN |
1241946-89-3 | |
Record name | Simeprevir sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241946893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.